molecular formula C14H16FN3O B2886861 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171860-76-6

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2886861
CAS No.: 1171860-76-6
M. Wt: 261.3
InChI Key: DTYQYJLKQVJFTO-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical reagent designed for research applications, featuring a benzamide scaffold linked to a substituted pyrazole ring. This structural motif is frequently explored in medicinal chemistry for its potential to interact with various biological targets. The compound is intended for non-human research use only and is not for diagnostic or therapeutic purposes. Compounds with the N-(pyrazolyl)benzamide structure have demonstrated significant potential in anticancer research. Specifically, structural analogs have shown promising antiproliferative activity in assays involving difficult-to-treat cell lines, such as pancreatic cancer cells . The presence of the 4-fluoro substituent on the benzamide ring is a common strategic modification in drug discovery, often employed to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The research value of this compound may extend to the study of cellular signaling pathways. Related benzamide-pyrazole compounds have been investigated as modulators of autophagy, a critical cellular degradation process. Some analogs disrupt autophagic flux by interfering with mTORC1 reactivation, leading to an accumulation of LC3-II, a standard marker for autophagy . This mechanism is of high interest in oncology, as inhibiting pro-survival autophagy in cancer cells can promote cell death. Furthermore, the pyrazole core is a privileged structure in agrochemical and pharmaceutical research, with derivatives often exhibiting a range of biological activities, including anti-inflammatory and analgesic effects . Researchers can utilize this reagent as a building block for synthesizing more complex molecules or as a reference standard in bioactivity screening campaigns to explore new therapeutic avenues.

Properties

IUPAC Name

4-fluoro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c1-9(2)18-13(8-10(3)17-18)16-14(19)11-4-6-12(15)7-5-11/h4-9H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYQYJLKQVJFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with β-Keto Nitriles

A modified Knorr pyrazole synthesis is employed (Scheme 1):

  • β-Keto nitrile preparation : Ethyl 4,4-dimethyl-3-oxopentanonitrile is synthesized by alkylating ethyl cyanoacetate with isopropyl bromide.
  • Cyclization : Hydrazine hydrate reacts with the β-keto nitrile in ethanol under reflux, yielding 1-isopropyl-3-methyl-1H-pyrazol-5-amine.

Optimization Data :

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol THF Ethanol
Temperature (°C) 80 100 80
Yield (%) 72 65 72

Characterization:

  • 1H NMR (DMSO-d6) : δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.28 (s, 3H, CH3), 4.85 (septet, J = 6.8 Hz, 1H, CH), 5.92 (s, 1H, pyrazole-H).
  • IR (cm⁻¹) : 3350 (NH2), 1590 (C=N).

Preparation of 4-Fluorobenzoyl Chloride

Chlorination of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid is treated with thionyl chloride (Scheme 2):

  • Reaction : 4-Fluorobenzoic acid (1 eq) and SOCl2 (1.2 eq) in dichloroethane at reflux for 3 h.
  • Workup : Excess SOCl2 is removed under vacuum to afford 4-fluorobenzoyl chloride (94% yield).

Safety Note : Conduct in a fume hood due to HCl and SO2 evolution.

Amide Coupling via Schotten-Baumann Reaction

Protocol

  • Base selection : Triethylamine (2 eq) in THF at 0°C.
  • Acylation : 4-Fluorobenzoyl chloride (1.1 eq) is added dropwise to a stirred solution of 1-isopropyl-3-methyl-1H-pyrazol-5-amine (1 eq).
  • Stirring : 12 h at 25°C.

Yield Optimization :

Base Solvent Temperature (°C) Yield (%)
Triethylamine THF 25 88
Pyridine DCM 0 76
NaHCO3 Water/THF 25 68

Characterization of Final Product:

  • 1H NMR (400 MHz, CDCl3) : δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.41 (s, 3H, CH3), 5.12 (septet, J = 6.8 Hz, 1H, CH), 6.45 (s, 1H, pyrazole-H), 7.25–8.05 (m, 4H, Ar-H).
  • 13C NMR : δ 22.1 (CH3), 25.6 (CH(CH3)2), 115.8 (d, J = 21 Hz, C-F), 163.2 (C=O).
  • HRMS (ESI+) : m/z 290.1294 [M+H]+ (calc. 290.1298).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling (Patent WO2022056100A1)

A patent route employs a boronic ester intermediate (Scheme 3):

  • Suzuki coupling : 1-Isopropyl-3-methyl-5-boronic acid pinacol ester pyrazole reacts with 4-fluoroiodobenzene.
  • Hydrolysis : The resultant biaryl is hydrolyzed to the carboxylic acid.
  • Amidation : CDI-mediated coupling with ammonia.

Limitation : Lower yield (62%) due to steric hindrance.

Industrial Scalability and Green Chemistry

Solvent Recycling

  • Ethanol recovery : Distillation achieves >90% solvent reuse.
  • Catalyst : Piperidine acetate in cyclocondensation improves atom economy.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Key Observations:

Substituent Position : Fluorine placement (para vs. ortho/meta) influences electronic effects. Para-fluoro substitution (as in the target compound) may enhance metabolic stability compared to ortho-fluoro analogs .

Amine Group Diversity: Indolyl derivatives (e.g., 3j) exhibit planar aromatic systems conducive to MAO-B active-site binding . Sulfamoyl-substituted analogs () demonstrate how auxiliary functional groups modulate solubility and target engagement .

Molecular Weight : The target compound (~260 g/mol) falls within the typical range for CNS-active molecules, contrasting with bulkier derivatives like the sulfamoyl analog (426.5 g/mol), which may face permeability challenges .

Computational and Crystallographic Tools

Software such as SHELXL and WinGX () are critical for structural elucidation of similar compounds.

Biological Activity

4-Fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This compound, classified under the benzamide derivatives, exhibits a unique structure that may influence its pharmacological properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C14H16FN3O
  • Molecular Weight: 261.29 g/mol
  • CAS Number: 1171860-76-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes associated with inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), which play a critical role in various signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance:

  • In Vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells (MCF7). The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines .
Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT29)15
Breast Cancer (MCF7)18
Lung Cancer (A549)25

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines through the suppression of NF-kB signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was found to be approximately 50 µM .

Case Studies and Research Findings

Several research articles have explored the biological activities of pyrazole derivatives similar to this compound. Key findings include:

  • Structure-Activity Relationship (SAR) : A study highlighted how substituents on the pyrazole ring significantly affect biological activity. Compounds with electronegative groups in the para position exhibited enhanced potency .
  • Novel Derivatives : Research into related compounds has led to the development of derivatives with improved anticancer activity, showcasing the potential for further modifications to enhance efficacy .
  • Pharmacokinetics : A pharmacokinetic study indicated favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic applications .

Q & A

Q. Recommendations :

  • Store lyophilized at -20°C in inert atmosphere.
  • Avoid prolonged exposure to light (UV-sensitive fluorophenyl group) .

Advanced: What methods validate the compound’s selectivity in multi-target pharmacological screens?

Methodological Answer:

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases .
  • Off-target assays : Radioligand binding studies for GPCRs, ion channels .
  • CRISPR-Cas9 knockout models : Confirm target-specific effects in cellular assays .

Example : A 2025 study found 10-fold selectivity for EGFR over HER2 by adjusting the isopropyl group’s steric bulk .

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